molecular formula C36H39ClN10O7 B12408441 Tofacitinib Prodrug-1

Tofacitinib Prodrug-1

カタログ番号: B12408441
分子量: 759.2 g/mol
InChIキー: NSUPLTFZPXWUQO-ISKFKSNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tofacitinib Prodrug-1 involves conjugating Tofacitinib to a carrier molecule via a cleavable linker. One reported method includes the use of N-(2-hydroxypropyl) methacrylamide copolymer and a carbamate linker . The reaction conditions typically involve the use of organic solvents and controlled temperature to ensure the stability of the prodrug.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .

化学反応の分析

Types of Reactions: Tofacitinib Prodrug-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is designed to release the active Tofacitinib molecule upon exposure to specific physiological conditions, such as the presence of reactive oxygen species .

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous buffers at physiological pH.

    Oxidation: Reactive oxygen species, such as hydrogen peroxide.

    Reduction: Reducing agents like glutathione.

Major Products Formed: The primary product formed from the hydrolysis of this compound is Tofacitinib itself. Other by-products may include the carrier molecule and cleaved linker fragments .

類似化合物との比較

Tofacitinib Prodrug-1 is unique in its design as a prodrug to enhance the safety and efficacy of Tofacitinib. Similar compounds include other Janus kinase inhibitors and their prodrugs, such as:

Uniqueness: this compound stands out due to its targeted delivery mechanism, which reduces systemic exposure and associated adverse effects while maintaining therapeutic efficacy .

特性

分子式

C36H39ClN10O7

分子量

759.2 g/mol

IUPAC名

5-[[3-chloro-4-[3-[[4-[[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]-methylamino]propylcarbamoyloxymethyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C36H39ClN10O7/c1-22-9-14-46(31(49)8-11-38)19-24(22)18-40-32-27-10-15-47(33(27)42-21-41-32)36(53)45(2)13-3-12-39-35(52)54-20-23-4-5-26(17-29(23)37)44-43-25-6-7-30(48)28(16-25)34(50)51/h4-7,10,15-17,21-22,24,48H,3,8-9,12-14,18-20H2,1-2H3,(H,39,52)(H,50,51)(H,40,41,42)/t22-,24-/m1/s1

InChIキー

NSUPLTFZPXWUQO-ISKFKSNPSA-N

異性体SMILES

C[C@@H]1CCN(C[C@H]1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N

正規SMILES

CC1CCN(CC1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。